molecular formula C23H20N2O4S B2497246 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide CAS No. 923447-78-3

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide

Cat. No.: B2497246
CAS No.: 923447-78-3
M. Wt: 420.48
InChI Key: AIYWESFDRBHNIS-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide is a complex organic compound that features a benzo[d]oxazole moiety linked to a phenyl ring, which is further connected to a benzylsulfonyl-propanamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[d]oxazole ring, followed by its attachment to a phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide
  • N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide
  • N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)propanamide

Uniqueness

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the benzo[d]oxazole and benzylsulfonyl groups provides a versatile scaffold for further functionalization and application in various research fields .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-benzylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c26-22(14-15-30(27,28)16-17-6-2-1-3-7-17)24-19-12-10-18(11-13-19)23-25-20-8-4-5-9-21(20)29-23/h1-13H,14-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYWESFDRBHNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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